molecular formula C22H17BrFN3O2 B5847647 N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide

N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide

Katalognummer: B5847647
Molekulargewicht: 454.3 g/mol
InChI-Schlüssel: KPJUAGHJTNOCST-VULFUBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[N-(3-bromobenzoyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. Sorafenib has been shown to be effective in the treatment of several types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

Wirkmechanismus

Sorafenib inhibits the activity of several protein kinases, including Raf kinases, vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and c-Kit. By inhibiting these kinases, Sorafenib disrupts several signaling pathways involved in tumor growth and survival, including the mitogen-activated protein kinase (MAPK) pathway and the VEGF pathway.
Biochemical and Physiological Effects
Sorafenib has several biochemical and physiological effects on tumor cells. It inhibits the growth and proliferation of tumor cells by inducing cell cycle arrest and apoptosis. Sorafenib also inhibits angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. By inhibiting angiogenesis, Sorafenib reduces the blood supply to tumors, which can lead to tumor shrinkage and cell death.

Vorteile Und Einschränkungen Für Laborexperimente

Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical and clinical trials, and its mechanism of action is well understood. However, Sorafenib also has some limitations for lab experiments. It can be cytotoxic to normal cells at high concentrations, which can limit its use in some experiments. In addition, Sorafenib has a short half-life in vivo, which can make it difficult to maintain effective concentrations in animal models.

Zukünftige Richtungen

There are several future directions for the study of Sorafenib. One direction is the development of new Sorafenib analogs that have improved potency and selectivity for specific kinases. Another direction is the investigation of Sorafenib in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, the development of new animal models that better mimic human cancers could improve the translation of Sorafenib research from the lab to the clinic.

Synthesemethoden

The synthesis of Sorafenib involves the reaction of 3-bromoaniline with ethyl 2-cyano-3-(3-(dibenzylamino)phenyl) acrylate to form the intermediate compound, N-(3-bromo-4-(dibenzylamino)phenyl)-2-cyano-3-(4-nitrophenyl)acrylamide. This intermediate compound is then reduced with sodium dithionite to form the final product, Sorafenib.

Wissenschaftliche Forschungsanwendungen

Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various cancers. In preclinical studies, Sorafenib has been shown to inhibit the growth of tumor cells by targeting multiple signaling pathways involved in tumor growth and survival. In clinical trials, Sorafenib has been shown to improve overall survival and progression-free survival in patients with renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer.

Eigenschaften

IUPAC Name

N-[3-[(E)-N-[(3-bromobenzoyl)amino]-C-methylcarbonimidoyl]phenyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrFN3O2/c1-14(26-27-21(28)16-7-4-8-17(23)12-16)15-6-5-9-18(13-15)25-22(29)19-10-2-3-11-20(19)24/h2-13H,1H3,(H,25,29)(H,27,28)/b26-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJUAGHJTNOCST-VULFUBBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)Br)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=CC=C1)Br)/C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.